8-Methyl-3-phenyl[1,2,4]triazolo[4,3-a]pyridine
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Overview
Description
8-Methyl-3-phenyl-[1,2,4]triazolo[4,3-a]pyridine is a heterocyclic compound that belongs to the class of triazolopyridines. This compound is characterized by a fused ring system that includes a triazole ring and a pyridine ring. The presence of the triazole ring imparts unique chemical and biological properties to the compound, making it of significant interest in various fields of research.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 8-methyl-3-phenyl-[1,2,4]triazolo[4,3-a]pyridine typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the oxidative [4 + 1] annulation of methyl-azaheteroarenes in the presence of iodine (I2) and dimethyl sulfoxide (DMSO) . This protocol allows for the direct oxidative functionalization of sp3 C–H bonds, leading to the formation of the triazolopyridine ring system.
Industrial Production Methods: While specific industrial production methods for 8-methyl-3-phenyl-[1,2,4]triazolo[4,3-a]pyridine are not well-documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions, using cost-effective reagents, and ensuring high yields and purity of the final product.
Chemical Reactions Analysis
Types of Reactions: 8-Methyl-3-phenyl-[1,2,4]triazolo[4,3-a]pyridine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to introduce additional functional groups.
Substitution: Aromatic nucleophilic substitution reactions can be performed on the triazole or pyridine rings to introduce different substituents.
Cyclization: The compound can participate in cyclization reactions to form more complex ring systems.
Common Reagents and Conditions:
Oxidation: Iodine (I2) and dimethyl sulfoxide (DMSO) are commonly used for oxidative functionalization.
Substitution: Various nucleophiles can be used for substitution reactions, depending on the desired substituent.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidative functionalization can lead to the formation of triazolopyridine-quinoline linked diheterocycles .
Scientific Research Applications
8-Methyl-3-phenyl-[1,2,4]triazolo[4,3-a]pyridine has a wide range of applications in scientific research, including:
Chemistry: The compound is used as a building block for the synthesis of more complex heterocyclic compounds.
Medicine: The compound is being investigated for its potential antiviral and antimicrobial activities.
Industry: It can be used in the development of new materials with specific chemical properties.
Mechanism of Action
The mechanism of action of 8-methyl-3-phenyl-[1,2,4]triazolo[4,3-a]pyridine involves its interaction with specific molecular targets. The triazole ring can bind to various enzymes and receptors, modulating their activity. This interaction can lead to the inhibition of enzyme activity or the activation of specific signaling pathways, depending on the target .
Comparison with Similar Compounds
[1,2,4]Triazolo[4,3-a]quinoxaline: This compound shares a similar triazole ring structure but has a quinoxaline ring instead of a pyridine ring.
[1,2,4]Triazolo[4,3-a]pyrazine: This compound has a pyrazine ring fused with the triazole ring and is known for its potential as a kinase inhibitor.
Uniqueness: 8-Methyl-3-phenyl-[1,2,4]triazolo[4,3-a]pyridine is unique due to its specific ring structure and the presence of both methyl and phenyl substituents. These features contribute to its distinct chemical and biological properties, making it a valuable compound for various research applications.
Properties
CAS No. |
4926-17-4 |
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Molecular Formula |
C13H11N3 |
Molecular Weight |
209.25 g/mol |
IUPAC Name |
8-methyl-3-phenyl-[1,2,4]triazolo[4,3-a]pyridine |
InChI |
InChI=1S/C13H11N3/c1-10-6-5-9-16-12(10)14-15-13(16)11-7-3-2-4-8-11/h2-9H,1H3 |
InChI Key |
RIJZSLBTKTXESA-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=CN2C1=NN=C2C3=CC=CC=C3 |
Origin of Product |
United States |
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